Cas no 69006-89-9 (2-(3-Bromophenyl)butanedioic Acid)

2-(3-Bromophenyl)butanedioic acid is a brominated phenyl-substituted dicarboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a bromine atom at the meta position of the phenyl ring, enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex aromatic frameworks. The dicarboxylic acid functionality allows for further derivatization, including esterification or amidation, making it a versatile building block. The compound's well-defined stereochemistry and high purity ensure consistent performance in synthetic routes. Its stability under standard conditions and compatibility with common reagents make it a reliable choice for research and industrial applications.
2-(3-Bromophenyl)butanedioic Acid structure
69006-89-9 structure
Product Name:2-(3-Bromophenyl)butanedioic Acid
CAS No:69006-89-9
MF:C10H9BrO4
MW:273.080062627792
MDL:MFCD06656574
CID:502568
PubChem ID:12436933
Update Time:2025-06-13

2-(3-Bromophenyl)butanedioic Acid Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,2-(3-bromophenyl)-
    • 2-(3-Bromophenyl)butanedioic Acid
    • (3-Bromophenyl)succinic acid
    • 2-(3-Bromo-phenyl)-succinic acid
    • 69006-89-9
    • A836308
    • CS-0005246
    • AKOS015834584
    • SB38336
    • 2-(3-bromophenyl)succinicacid
    • DTXSID60498227
    • AMY5003
    • 2,2-(p-tolylimino)diethanol
    • 2-(3-Bromophenyl)-butanedioic acid
    • FT-0677522
    • 2-(3-bromophenyl)succinic acid
    • EN300-204686
    • NS-04408
    • MFCD06656574
    • MDL: MFCD06656574
    • Inchi: 1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
    • InChI Key: JRITXMRVPIRIAY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C(=O)O)CC(=O)O

Computed Properties

  • Exact Mass: 271.96800
  • Monoisotopic Mass: 271.96842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.60000
  • LogP: 2.09200

2-(3-Bromophenyl)butanedioic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Bromophenyl)butanedioic Acid Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(3-Bromophenyl)butanedioic Acid Pricemore >>

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2-(3-Bromophenyl)butanedioic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:69006-89-9)2-(3-Bromophenyl)butanedioic Acid
Order Number:A836308
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:36
Price ($):581.0
Email:sales@amadischem.com

Additional information on 2-(3-Bromophenyl)butanedioic Acid

Comprehensive Overview of 2-(3-Bromophenyl)butanedioic Acid (CAS No. 69006-89-9): Properties, Applications, and Industry Insights

2-(3-Bromophenyl)butanedioic Acid (CAS No. 69006-89-9) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural properties. This brominated derivative of succinic acid features a phenyl ring substituted at the 3-position with a bromine atom, making it a valuable intermediate in synthetic chemistry. Researchers increasingly focus on its role in drug discovery, particularly for designing small-molecule inhibitors and biologically active compounds.

The compound's molecular formula C10H9BrO4 and molecular weight 273.08 g/mol position it as a versatile building block. Recent studies highlight its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs, aligning with the growing demand for targeted therapeutics. The carboxylic acid functional groups enable diverse derivatization pathways, a feature frequently explored in medicinal chemistry optimization projects.

From a synthesis perspective, 2-(3-Bromophenyl)butanedioic Acid serves as a precursor for chiral auxiliaries and ligand synthesis. Its bromine substituent facilitates cross-coupling reactions, particularly in palladium-catalyzed processes like Suzuki-Miyaura couplings. This responsiveness to catalytic transformations makes it valuable for constructing complex molecular architectures – a key requirement in modern organic synthesis methodologies.

Analytical characterization of CAS 69006-89-9 typically involves HPLC purification (>98% purity) and verification through NMR spectroscopy (1H/13C) and mass spectrometry. The compound exhibits melting point stability between 160-165°C, with solubility profiles favoring polar aprotic solvents like DMSO or DMF. These physicochemical properties are crucial for researchers evaluating its formulation compatibility in various applications.

Industry trends show rising interest in 2-(3-Bromophenyl)butanedioic Acid for bioconjugation applications. Its dual carboxyl groups enable efficient peptide coupling via carbodiimide chemistry, supporting development of drug-delivery systems and biomaterials functionalization. This aligns with the broader biopharmaceutical sector's focus on targeted drug modalities and precision medicine approaches.

Environmental and green chemistry considerations have prompted investigations into sustainable synthesis routes for 69006-89-9. Recent patents describe catalytic bromination methods reducing halogen waste, addressing the pharmaceutical industry's green chemistry metrics requirements. Such innovations enhance the compound's process sustainability profile while maintaining cost-effectiveness in large-scale production.

From a market dynamics perspective, demand for 2-(3-Bromophenyl)butanedioic Acid correlates with growth in contract research organizations (CROs) and custom synthesis services. Analytical databases indicate increasing literature citations and patent filings referencing this compound, particularly in kinase inhibitor development and metallopharmaceutical research areas.

Quality control protocols for CAS 69006-89-9 emphasize residual solvent analysis and heavy metal screening to meet pharmaceutical-grade standards. These quality assurance measures ensure reliability in high-throughput screening applications where compound purity directly impacts biological assay outcomes. Current Good Manufacturing Practice (cGMP) adaptations further support its use in preclinical development pipelines.

Emerging applications explore the compound's potential in material science, particularly as a monomer for functional polymers. The aromatic bromine moiety enables polymer crosslinking while the diacid structure contributes to thermal stability – properties valuable for advanced material engineering. This diversification beyond life science applications demonstrates the compound's multidisciplinary utility.

Future research directions for 2-(3-Bromophenyl)butanedioic Acid may focus on computational modeling of its molecular interactions and structure-activity relationships. The integration of AI-assisted drug design platforms could accelerate discovery of novel derivatives with optimized pharmacokinetic properties. Such developments would align with the pharmaceutical industry 4.0 transformation leveraging digital chemistry tools.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69006-89-9)2-(3-Bromophenyl)butanedioic Acid
A836308
Purity:99%
Quantity:5g
Price ($):581.0
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